Cas no 4117-50-4 (Cholesta-2,4-diene(6CI,7CI,8CI,9CI))

4117-50-4 structure
Productnaam:Cholesta-2,4-diene(6CI,7CI,8CI,9CI)
Cholesta-2,4-diene(6CI,7CI,8CI,9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Cholesta-2,4-diene(6CI,7CI,8CI,9CI)
- (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene
- 1,4-CHOLESTADIEN-3-ONE
- 1-DEHYDROCHOLESTENONE
- 2,4-Cholestadiene
- Cholesta-2,4-dien
- Cholesta-2,4-diene
- Cholestadien-(2.4)
- cholestadiene-(2.4)
- 81546-39-6
- 4117-50-4
- DTXSID90961479
- 69760-73-2
-
- Inchi: InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11,19-20,22-25H,8-10,12-18H2,1-5H3
- InChI-sleutel: BDJOURVDARTIRJ-UHFFFAOYSA-N
- LACHT: CC(CCCC(C1C2(C)C(C3C(CC2)C2(C)C(=CC=CC2)CC3)CC1)C)C
Berekende eigenschappen
- Exacte massa: 382.32400
- Monoisotopische massa: 368.344
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 5
- Complexiteit: 595
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 7
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0Ų
- XLogP3: 9.8
Experimentele eigenschappen
- Dichtheid: 0.95g/cm3
- Kookpunt: 451.3ºC at 760mmHg
- Vlampunt: 221.9ºC
- Brekindex: 1.508
- PSA: 17.07000
- LogboekP: 7.37290
Cholesta-2,4-diene(6CI,7CI,8CI,9CI) Gerelateerde literatuur
-
1. Applications of high-potential quinones. Part I. The mechanism of dehydrogenation of steroidal ketones by 2,3-dichloro-5,6-dicyanobenzoquinoneA. B. Turner,H. J. Ringold J. Chem. Soc. C 1967 1720
-
2. 892. Compounds related to the steroid hormones. Part III. Phenolic ethers from the dienone–phenol rearrangement of Δ1,4-3-oxo-steroidsJ. Elks,J. F. Oughton,L. Stephenson J. Chem. Soc. 1961 4531
-
3. 488. Compounds related to the steroid hormones. Part II. The action of hydrogen bromide on 2-bromo-3-oxo-Δ1-5α-steroidsG. F. H. Green,A. G. Long J. Chem. Soc. 1961 2532
-
4. A practical catalytic method for the preparation of steroidal 1,4-dien-3-ones by oxygen atom transfer from iodoxybenzene to diphenyl diselenideDerek H. R. Barton,Christopher R. A. Godfrey,Jacek W. Morzycki,William B. Motherwell,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 1982 1947
-
5. 269. Modified steroid hormones. Part IX. The 2- and 4-chloro-derivatives of 17β-propionoxyandrosta-1 : 4-dien-3-one and -1 : 4 : 6-trien-3-oneDavid N. Kirk,Vladimir Petrow J. Chem. Soc. 1958 1334
4117-50-4 (Cholesta-2,4-diene(6CI,7CI,8CI,9CI)) Gerelateerde producten
- 41375-99-9(Naphthalene, hexahydro-)
- 2287260-05-1(2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid)
- 1806872-68-3(5-Bromo-3-(difluoromethyl)-2-nitropyridine-4-carboxaldehyde)
- 61393-65-5(L-Valine, 1-methylethyl ester)
- 302604-71-3(2-{[2-(anilinocarbonyl)hydrazino]carbonyl}benzoic acid)
- 2228178-64-9(tert-butyl 2-2-(difluoromethoxy)-3-methylphenylpiperazine-1-carboxylate)
- 2227783-23-3(2-(1-ethyl-1H-1,2,4-triazol-5-yl)-1-propylpyrrolidin-3-amine)
- 2098138-95-3(3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one)
- 1708296-65-4(5-Ethanesulfonyl-4-methyl-thiazol-2-ylamine)
- 893998-12-4(N-(3-acetamidophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide)
Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
CN Leverancier
Reagentie

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
